molecular formula C25H17ClN4O4 B2649562 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251591-81-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No. B2649562
CAS RN: 1251591-81-7
M. Wt: 472.89
InChI Key: TVYNDEFGSYPXGM-UHFFFAOYSA-N
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Description

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a complex organic compound. It contains a benzodioxole group, which is a type of aromatic ether, and a pyrazoloquinoline group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a benzodioxole group and a pyrazoloquinoline group . Unfortunately, the specific molecular structure analysis for this compound is not found in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • The compound is part of a broader group of chemicals that undergo synthesis and characterization for potential applications in medical and chemical research. For instance, studies on the synthesis and characterization of novel series integrating pyrazole, quinoline, and benzofuran moieties have been conducted, showcasing the chemical versatility and potential biological relevance of such compounds (Idrees et al., 2020).

Antimicrobial and Cytotoxic Activities

  • Some derivatives have been synthesized and evaluated for their in vitro antimicrobial screening against pathogenic bacteria, demonstrating the potential of these compounds in antimicrobial applications (Idrees et al., 2020).
  • Carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for growth inhibitory properties against various cancer cell lines, showing potent cytotoxicity with some compounds having IC50 values less than 10 nM, indicating their potential in cancer treatment research (Deady et al., 2003).

Antibacterial and Antioxidant Evaluation

  • Novel derivatives have been synthesized and screened for biological activities, exhibiting encouraging antibacterial and antioxidant activities. This suggests their utility in developing new antibacterial and antioxidant agents (Jayanna et al., 2013).

Antifungal Activity

  • Research has also extended into the synthesis of new pyrazoline and pyrazole derivatives to test their antifungal activity, contributing to the development of novel antifungal agents (Hassan, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid with N-(benzo[d][1,3]dioxol-5-ylmethyl)amine in the presence of a coupling agent.", "Starting Materials": [ "2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid", "N-(benzo[d][1,3]dioxol-5-ylmethyl)amine", "Coupling agent" ], "Reaction": [ "To a solution of 2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (1.0 equiv) in a suitable solvent, add a coupling agent (1.2 equiv) and stir for 10 minutes.", "Add N-(benzo[d][1,3]dioxol-5-ylmethyl)amine (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Concentrate the reaction mixture and purify the crude product by column chromatography to obtain the desired compound." ] }

CAS RN

1251591-81-7

Molecular Formula

C25H17ClN4O4

Molecular Weight

472.89

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H17ClN4O4/c26-16-3-5-17(6-4-16)30-25(32)19-12-27-20-7-2-15(10-18(20)23(19)29-30)24(31)28-11-14-1-8-21-22(9-14)34-13-33-21/h1-10,12,29H,11,13H2,(H,28,31)

InChI Key

TVYNDEFGSYPXGM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C5C(=CN=C4C=C3)C(=O)N(N5)C6=CC=C(C=C6)Cl

solubility

not available

Origin of Product

United States

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